2,6-Diaminopurine arabinoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antiviral research

Some nucleoside analogues have shown promise in fighting viral infections. Researchers have investigated 2,6-diaminopurine-9-arabinoside for its potential antiviral properties, but more research is needed to determine its efficacy and safety PubChem: ).

Anticancer research

Nucleoside analogues can also interfere with the growth and replication of cancer cells. 2,6-Diaminopurine-9-arabinoside has been explored for potential use in cancer treatment, but further studies are required SimSon Pharma: .

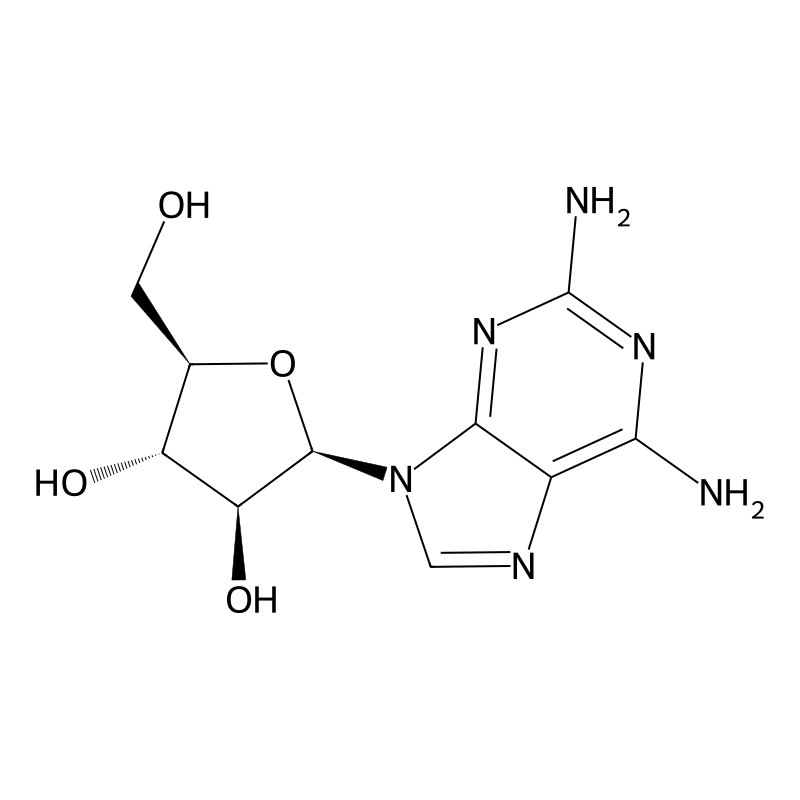

2,6-Diaminopurine arabinoside is a purine nucleoside derivative characterized by the presence of two amino groups at the 2 and 6 positions of the purine base. Its molecular formula is C₁₀H₁₄N₆O₄, and it has a molecular weight of 282.26 g/mol . This compound is notable for its structural similarity to adenosine and guanosine, which allows it to participate in various biochemical processes.

- Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, facilitating modifications at the ribose moiety or the purine base.

- Phosphorylation: It can be phosphorylated to form nucleotide analogs, which are important for studying biochemical pathways.

- Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield 2,6-diaminopurine and arabinose .

This compound exhibits antiviral properties, particularly against canine herpesvirus type 1, making it relevant in veterinary medicine . It acts by mimicking natural nucleosides, thus interfering with viral replication. Additionally, its structural characteristics allow it to form stable hydrogen bonds with complementary nucleotides in nucleic acid structures .

The synthesis of 2,6-diaminopurine arabinoside can be achieved through various methods:

- Enzymatic Synthesis: A two-step enzymatic process has been developed where purine nucleosides are converted into their arabinosyl derivatives. This method is efficient and environmentally friendly .

- Chemical Synthesis: Traditional chemical methods involve the modification of existing nucleosides or purines through selective reactions that introduce the amino groups at the appropriate positions .

2,6-Diaminopurine arabinoside has several applications:

- Antiviral Agent: It is primarily used in veterinary medicine for treating infections caused by canine herpesvirus type 1.

- Research Tool: In molecular biology, it serves as a substrate for studying nucleic acid metabolism and interactions due to its structural similarity to natural nucleosides.

- Potential Therapeutics: Its unique properties make it a candidate for developing new antiviral drugs targeting other viral infections.

Several compounds share structural similarities with 2,6-diaminopurine arabinoside. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Adenosine | Ribose sugar with an amino group | Natural nucleoside involved in energy transfer |

| Guanosine | Ribose sugar with a carbonyl group | Key player in protein synthesis |

| 2-Aminoadenine | Similar purine structure | Exhibits different biological activity |

| 9-(β-D-Arabinofuranosyl)adenine | Arabinose sugar with an adenine base | Antiviral activity similar to 2,6-diaminopurine |

Uniqueness of 2,6-Diaminopurine Arabinoside

The distinct positioning of amino groups at both the 2 and 6 positions of the purine ring sets 2,6-diaminopurine arabinoside apart from other similar compounds. This configuration enhances its ability to form hydrogen bonds and interact effectively with various biological targets, contributing to its unique antiviral properties .

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic